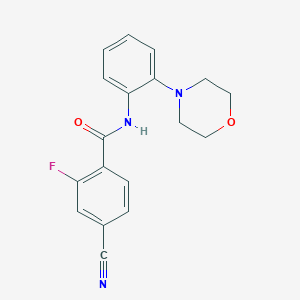
N-(5-bromo-6-methylpyridin-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)butanamide, also known as BMB, is a chemical compound that has been widely used in scientific research due to its unique properties. BMB is a pyridine derivative that is commonly used as a reagent in organic synthesis. It is a yellow solid that is soluble in organic solvents such as ethanol and chloroform. BMB has been shown to have a variety of biological effects, making it a valuable tool for researchers in many different fields.
作用機序
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)butanamide is not fully understood, but it is believed to have a variety of biological effects. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognition and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and butyrylcholinesterase, this compound has also been shown to inhibit the activity of other enzymes such as carbonic anhydrase and alpha-glucosidase. These effects can have a variety of implications for the treatment of diseases such as Alzheimer's and diabetes.
実験室実験の利点と制限
One of the main advantages of using N-(5-bromo-6-methylpyridin-2-yl)butanamide in lab experiments is its versatility. It can be used in a variety of different applications, including organic synthesis, enzyme inhibition studies, and drug discovery. However, there are also some limitations to using this compound. It can be difficult to obtain pure samples of the compound, and it can be toxic in high doses. Additionally, some of the effects of this compound on biological systems are not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are many potential future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)butanamide. One area of interest is the development of new drugs that target acetylcholinesterase and other enzymes that are inhibited by this compound. Another area of interest is the study of this compound's effects on other biological systems, such as its potential role in the treatment of cancer or other diseases. Finally, there is also interest in developing new synthesis methods for this compound that are more efficient and environmentally friendly.
合成法
N-(5-bromo-6-methylpyridin-2-yl)butanamide can be synthesized using a variety of methods, but the most common approach is to react 2-bromo-5-methylpyridine with butanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a yellow solid. The purity of the resulting compound can be improved through recrystallization or column chromatography.
科学的研究の応用
N-(5-bromo-6-methylpyridin-2-yl)butanamide has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of this compound is as a reagent in organic synthesis. It can be used to introduce a pyridine ring into a variety of organic molecules, making it a valuable tool for drug discovery and other applications.
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
N-(5-bromo-6-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-3-4-10(14)13-9-6-5-8(11)7(2)12-9/h5-6H,3-4H2,1-2H3,(H,12,13,14) |
InChIキー |
GHBQTFPFUQFINM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC(=C(C=C1)Br)C |
正規SMILES |
CCCC(=O)NC1=NC(=C(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)








